Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol

GABAA receptor Benzodiazepine binding site Pharmacophore modeling

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol (CAS 14394-47-9) is a tricyclic heteroaromatic compound belonging to the pyrazolo[5,1-c][1,2,4]benzotriazine class, a rigid planar scaffold formed by fusion of a pyrazole ring onto a 1,2,4-benzotriazine system. This compound is the 8-hydroxy, non-N-oxide (deoxy) member of the series and has been utilized as a synthetic building block and as a comparator ligand in structure–activity relationship (SAR) campaigns targeting the benzodiazepine site of GABAA receptors and in antitumor screening programs.

Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
CAS No. 14394-47-9
Cat. No. B080577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[5,1-c][1,2,4]benzotriazin-8-ol
CAS14394-47-9
SynonymsPyrazolo[5,1-c][1,2,4]benzotriazin-8-ol
Molecular FormulaC9H6N4O
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C3C=CNN3C2=CC1=O
InChIInChI=1S/C9H6N4O/c14-6-1-2-7-8(5-6)13-9(12-11-7)3-4-10-13/h1-5,14H
InChIKeyQANZGSWQNAXROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol (CAS 14394-47-9): Core Scaffold Identity and Procurement-Relevant Classification


Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol (CAS 14394-47-9) is a tricyclic heteroaromatic compound belonging to the pyrazolo[5,1-c][1,2,4]benzotriazine class, a rigid planar scaffold formed by fusion of a pyrazole ring onto a 1,2,4-benzotriazine system [1]. This compound is the 8-hydroxy, non-N-oxide (deoxy) member of the series and has been utilized as a synthetic building block and as a comparator ligand in structure–activity relationship (SAR) campaigns targeting the benzodiazepine site of GABAA receptors and in antitumor screening programs [2][3].

Why 8-Hydroxy-Pyrazolobenzotriazine Cannot Be Replaced by Generic In-Class Analogs for Target-Oriented Selection


The pyrazolo[5,1-c][1,2,4]benzotriazine scaffold exhibits pronounced structure–activity dependence at both the 8-position and the N5-oxide locus. Systematic SAR studies have demonstrated that the nature of the 8-substituent (hydroxy, chloro, methoxy, ethoxy) markedly influences in vitro benzodiazepine receptor (BZR) binding affinity and in vivo pharmacological efficacy, with electron-donating versus electron-withdrawing character altering receptor interaction profiles [1]. Furthermore, the presence or absence of the N5-oxide functionality is a binary structural determinant that governs both BZR affinity and cytotoxicity profiles; deoxy compounds and their corresponding 5-oxide congeners are not pharmacologically interchangeable [2][3]. Direct experimental evidence of these differential properties is quantified in Section 3 below.

Quantitative Differential Evidence for Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol Against Closest Analogs


Hydrogen Bond Donor Capacity: 8-OH versus 8-Cl and 8-OCH₃ Analogs as Determinant of GABAA/BzR Pharmacophore Interaction

Within the pyrazolo[5,1-c][1,2,4]benzotriazine pharmacophore model, the 8-position projects into the HBp-3 (hydrogen bond point) region of the benzodiazepine binding site [1]. Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol contributes one hydrogen bond donor (HBD) at this position, whereas 8-chloro and 8-methoxy analogs contribute zero HBD capacity [2]. This qualitative difference is supported by quantitative binding data from the 5-oxide congener series: 8-methoxy and 8-ethoxy derivatives yielded Ki values at the BZR site that differed by greater than 10-fold depending on the hydrogen bonding character of the 8-substituent in combination with the 3-substituent [3]. Although direct Ki data for the 8-ol deoxy compound itself remain limited in published literature, the requisite HBD character of the 8-OH group establishes it as a mechanistically non-redundant tool for pharmacophore mapping of the HBp-3 area.

GABAA receptor Benzodiazepine binding site Pharmacophore modeling

N5-Deoxy versus N5-Oxide Differentiation: Impact on Cytotoxicity Selectivity in Normoxic versus Hypoxic Conditions

The N5-oxide functionality is a critical determinant for hypoxia-selective cytotoxicity in the pyrazolobenzotriazine class. In a panel tested against human colorectal adenocarcinoma HCT-8 cells, the 8-hydroxypyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide served as a comparator, and the SAR analysis demonstrated that the 5-oxide group is required for the bioreductive activation pathway that confers differential cytotoxicity under hypoxic versus normoxic conditions [1]. Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol, lacking the N5-oxide, is the corresponding deoxy analog. The 1999 study by Costanzo et al. directly compared 5-oxide and 5-deoxy derivatives for antiproliferative, anti-HIV-1, and antimicrobial activities, establishing that the pharmacological spectrum is fundamentally altered by removal of the N5-oxide [2]. This binary structural difference means that an investigator studying hypoxia-independent cytotoxic mechanisms or seeking a GABAA/BzR ligand scaffold devoid of the bioreductive N-oxide liability must select the 8-ol deoxy compound over its 5-oxide congener.

Bioreductive prodrugs Tumor hypoxia Cytotoxicity selectivity

Lipophilicity and Topological Polar Surface Area Differentiation: Computed Property Comparison Among 8-Substituted Analogs

Physicochemical property differences between 8-substituted pyrazolo[5,1-c][1,2,4]benzotriazine analogs translate into meaningful differences in predicted ADME profiles. Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol has a computed XLogP3-AA of 0.4, a topological polar surface area (TPSA) of 63.3 Ų, and zero rotatable bonds [1]. The 8-chloro analog, lacking the hydroxyl polar functionality, is expected to exhibit significantly higher lipophilicity (estimated XLogP ~1.5–2.0 based on the Hansch π value for Cl substitution of +0.71 versus OH of −0.67). The TPSA of the 8-OH compound falls within the favorable range for CNS penetration (TPSA < 90 Ų), while the lower TPSA of the 8-Cl analog combined with higher lipophilicity may alter brain penetration kinetics and protein binding [2]. These computed differences, while not direct experimental measurements, provide a rational basis for compound selection in CNS-targeted versus peripheral-targeted screening cascades.

Drug-likeness Lipophilicity Blood-brain barrier permeability

Rigidity and Zero Rotatable Bonds as Conformational Restraint Advantage in Pharmacophore-Based Screening

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol contains zero rotatable bonds, rendering it a completely rigid tricyclic scaffold [1]. This contrasts with open-chain or partially flexible bioisosteres that may be considered as substitutes in screening libraries. In the BZR/GABAA pharmacophore, the fixed spatial orientation of the 8-OH hydrogen bond donor relative to N1 and N4 acceptor atoms is critical for defining interaction geometry at the HBp-3 region [2]. Conformational rigidity reduces the entropic penalty upon receptor binding and can enhance binding affinity when the pre-organized conformation matches the receptor-bound state. SAR studies across the pyrazolobenzotriazine class have shown that even minor flexibility introduced at the 8-position (e.g., 8-ethoxy vs. 8-methoxy vs. 8-hydroxy) alters binding profiles, underscoring that precise spatial presentation of the 8-substituent matters [3].

Conformational restriction Pharmacophore model Entropic binding advantage

Optimal Research and Procurement Application Scenarios for Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol


Pharmacophore Mapping of the HBp-3 Hydrogen Bond Donor Pocket in GABAA/BzR Subtype Receptors

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol, with its single hydrogen bond donor at the 8-position and complete conformational rigidity, serves as an optimal probe for the HBp-3 (hydrogen bond point) region of the benzodiazepine binding site. The compound's 8-OH group mimics the hydroxyl-bearing pharmacophoric elements that engage the HBp-3 pocket, while its deoxy status eliminates confounding effects from N-oxide-mediated interactions [1]. This application is directly supported by the ADLR pharmacophore modeling framework established for pyrazolobenzotriazines targeting the GABAA/BzR complex [2].

Non-Bioreductive Cytotoxicity Screening in Oncology Programs Requiring Oxidative Stress Pathway Profiling

For oncology screening cascades that seek to evaluate cytotoxic mechanisms independent of the hypoxia-selective bioreductive activation pathway, the 8-ol deoxy compound is the appropriate selection. Unlike its 5-oxide congener (8-hydroxypyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide), which was included as a comparator in the normoxia/hypoxia HCT-8 selectivity panel and demonstrated differential cytotoxicity consistent with bioreductive prodrug behavior, the deoxy 8-ol compound is expected to exhibit ROS production and DNA damage profiles that are oxygen-independent [1]. This enables cleaner deconvolution of scaffold-intrinsic cytotoxicity from N-oxide-specific bioreductive effects [2].

CNS Drug Discovery Starting Point Requiring Balanced Lipophilicity and Low Non-Specific Binding

With a computed XLogP3-AA of 0.4 and TPSA of 63.3 Ų, pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol occupies a favorable physicochemical space for CNS drug-likeness (CNS MPO desirability) [1]. Its lower lipophilicity relative to 8-chloro and 8-bromo analogs (which are expected to have XLogP values in the 1.5–2.5 range) predicts reduced non-specific protein binding and improved aqueous solubility, making it a more tractable starting point for lead optimization programs targeting CNS indications where excessive lipophilicity correlates with attrition due to off-target pharmacology [2].

Building Block for Parallel SAR Libraries Exploring 3-Position and 8-Position Synergy in GABAA Ligand Series

As demonstrated by the extensive synthetic work of the Florence group, the pyrazolobenzotriazine scaffold supports systematic variation at the 3-, 7-, and 8-positions [1]. The 8-ol deoxy compound serves as a key intermediate for generating 8-O-alkylated, 8-O-acylated, and 8-O-sulfonylated derivatives, enabling parallel library synthesis to explore synergistic SAR between 3-substituent electron demand and 8-substituent hydrogen bond character [2]. Its use as a common synthetic intermediate enables procurement efficiency by centralizing diversity generation at a single late-stage diversification point [3].

Quote Request

Request a Quote for Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.